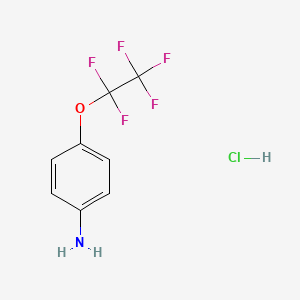
4-(Perfluoroethoxy)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(Perfluoroethoxy)aniline hydrochloride” is an organofluorine compound. It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2 . It’s used as a precursor to various potential and real applications .
Synthesis Analysis
The synthesis of anilines, including “4-(Perfluoroethoxy)aniline hydrochloride”, can be achieved through various methods such as interfacial polymerization, rapid mixing in hydrochloric acid medium, and classical bulk polymerization method .Molecular Structure Analysis
The molecular structure of “4-(Perfluoroethoxy)aniline hydrochloride” is C8H7ClF5NO, with a molecular weight of 263.592 Da . It’s similar to aniline, which has the formula C6H5NH2 .Chemical Reactions Analysis
The chemical reactions of “4-(Perfluoroethoxy)aniline hydrochloride” could be similar to those of aniline hydrochloride. For instance, aniline hydrochloride can undergo hydrolysis, resulting in an acidic solution .Scientific Research Applications
Polyaniline and Polypyrrole Comparative Study
A study comparing the preparation of polyaniline and polypyrrole illustrated the differences in their oxidation processes and the resultant conductivity properties. This research highlights the importance of the oxidant-to-monomer ratio and the type of acid used in synthesizing conductive polymers, which could be relevant for applications involving 4-(Perfluoroethoxy)aniline hydrochloride in conductive materials or coatings (Blinova et al., 2007).
Interpolyelectrolyte Complexes with High Ionic Conductivity
Another study focused on the polymerization of aniline in the presence of a perfluorinated polysulfonic acid, leading to the formation of soluble interpolyelectrolyte complexes. These complexes demonstrated high proton and electrical conductivity, suggesting applications in fuel cells or other electrochemical devices (Boeva & Sergeyev, 2014).
Surface Modification for Membrane Distillation
Research on making ceramic membranes hydrophobic for direct contact membrane distillation (DCMD) applications used perfluorinated silanes for surface treatments. This study's methodology could be adapted for modifying surfaces with 4-(Perfluoroethoxy)aniline hydrochloride to enhance hydrophobicity and thermal stability in separation processes (Hendren et al., 2009).
Synthesis of Polyurethane Cationomers with Anil Groups
The synthesis of polyurethane cationomers incorporating anil groups for the development of fluorescent polymeric films shows the versatility of aniline derivatives in material science. This could provide a foundation for utilizing 4-(Perfluoroethoxy)aniline hydrochloride in creating novel materials with specific optical properties (Buruianǎ et al., 2005).
Corrosion Inhibition by Aniline Derivatives
A study on the corrosion inhibition properties of aniline derivatives on mild steel in acidic solutions indicates potential applications in protecting materials against corrosion. This research could guide the development of corrosion inhibitors using 4-(Perfluoroethoxy)aniline hydrochloride (Daoud et al., 2014).
properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO.ClH/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6;/h1-4H,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILWDDCYQVXKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)


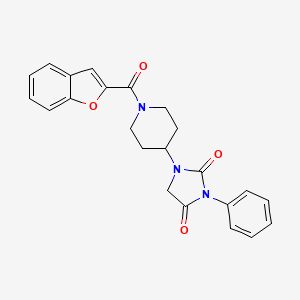

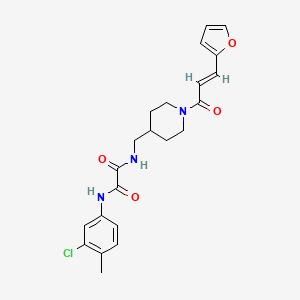
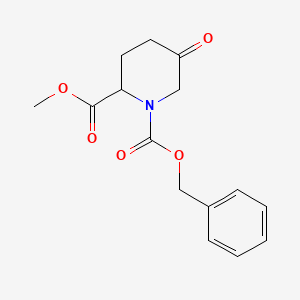
![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2921609.png)
![1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol](/img/structure/B2921610.png)
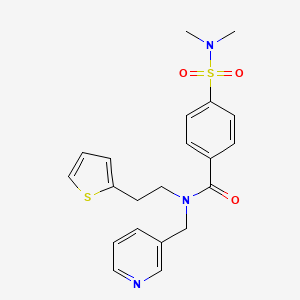
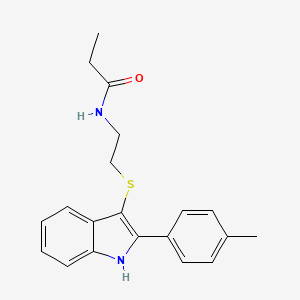

![Methyl 3-(3-(trifluoromethyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2921615.png)
![Methyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2921616.png)